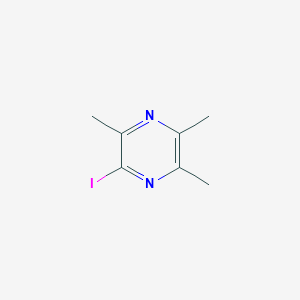
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol It is a derivative of cyclopropanecarboxylic acid, where a bromophenoxy group is attached to the cyclopropane ring
Vorbereitungsmethoden
The synthesis of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- typically involves the reaction of cyclopropanecarboxylic acid with 3-bromophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Wirkmechanismus
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarboxylic acid, 1-(3-bromophenoxy)- can be compared with other similar compounds, such as:
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar in structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: Contains methoxy groups instead of bromine, leading to different chemical and biological properties.
1-(2-Fluorophenyl)cyclopropanecarboxylic acid: The presence of a fluorine atom instead of bromine can alter the compound’s electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
1399654-00-2 |
|---|---|
Molekularformel |
C10H9BrO3 |
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
1-(3-bromophenoxy)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c11-7-2-1-3-8(6-7)14-10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI-Schlüssel |
MQKAVDFGJCZVBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C(=O)O)OC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)


![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)

![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)




![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)
